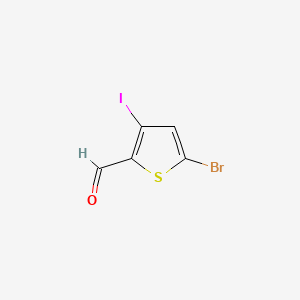

5-Bromo-3-iodothiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2BrIOS |

|---|---|

Molecular Weight |

316.94 g/mol |

IUPAC Name |

5-bromo-3-iodothiophene-2-carbaldehyde |

InChI |

InChI=1S/C5H2BrIOS/c6-5-1-3(7)4(2-8)9-5/h1-2H |

InChI Key |

ATJNENSHZDFVRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1I)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 3 Iodothiophene 2 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For 5-Bromo-3-iodothiophene-2-carbaldehyde (B6217170), two primary retrosynthetic disconnections provide logical pathways for its synthesis.

Disconnection of the Formyl Group (C-CHO): This approach, labeled Route A , involves disconnecting the aldehyde group. This suggests a formylation reaction as the final step. The key precursor for this strategy is a di-halogenated thiophene (B33073), specifically 2-bromo-4-iodothiophene. This route relies on regioselective formylation at the C2 position of the thiophene ring.

Disconnection of the Halogen Atoms (C-I and C-Br): Labeled Route B , this strategy involves the sequential removal of the iodine and bromine atoms. This points to a synthesis that starts with a simpler thiophene aldehyde, such as 5-bromothiophene-2-carbaldehyde (B154028) or 3-iodothiophene-2-carbaldehyde, followed by regioselective halogenation.

These two primary disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Halogenation Approaches to Substituted Thiophene Carbaldehydes

This synthetic strategy begins with a thiophene ring that already contains the carbaldehyde group and introduces the halogen atoms in subsequent steps. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reactions, which is dictated by the directing effects of the substituents already present on the thiophene ring.

Starting with 3-iodothiophene-2-carbaldehyde, the goal is to introduce a bromine atom at the 5-position. The thiophene ring is activated towards electrophilic substitution, and the positions are influenced by the existing iodo and formyl groups. The formyl group is an electron-withdrawing group and a meta-director, while the iodine atom is a deactivating ortho-, para-director. In this case, the directing effects converge to favor bromination at the C5 position. A common and effective brominating agent for such transformations is N-bromosuccinimide (NBS). chemicalbook.com

Table 1: Typical Conditions for Regioselective Bromination

| Starting Material | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 3-Iodothiophene-2-carbaldehyde | N-Bromosuccinimide (NBS) | Chloroform or Acetic Acid | Room temperature, stirred for several hours | This compound |

Alternatively, the synthesis can commence with 5-bromothiophene-2-carbaldehyde, requiring the subsequent introduction of an iodine atom at the 3-position. Direct electrophilic iodination at this position is challenging due to steric hindrance from the adjacent aldehyde group and the directing influence of the bromine at C5. Therefore, a directed ortho-metalation strategy is often employed. This involves deprotonation at the C3 position using a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate is then quenched with an iodine source, like molecular iodine (I₂) or N-iodosuccinimide (NIS), to install the iodine atom with high regioselectivity. researchgate.net

Table 2: Directed Iodination via Lithiation

| Step | Starting Material | Reagents | Solvent | Conditions | Intermediate/Product |

|---|---|---|---|---|---|

| 1 (Metalation) | 5-Bromothiophene-2-carbaldehyde | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 °C | 3-Lithio-5-bromothiophene-2-carbaldehyde |

| 2 (Iodination) | 3-Lithio-5-bromothiophene-2-carbaldehyde | Iodine (I₂) or N-Iodosuccinimide (NIS) | Tetrahydrofuran (THF) | -78 °C to room temperature | This compound |

Formylation Reactions on Halogenated Thiophenes

This approach builds the molecule by introducing the aldehyde functionality onto a pre-existing 2-bromo-4-iodothiophene ring. This method can be highly efficient, as the halogen atoms can help direct the formylation to the desired position.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). cambridge.orgwikipedia.org This reagent, a chloroiminium salt, is a mild electrophile that attacks the thiophene ring. For the synthesis of this compound, the starting material is 2-bromo-4-iodothiophene. The formylation occurs preferentially at the C2 position (alpha to the sulfur atom), which is the most nucleophilic site on the thiophene ring.

Table 3: Vilsmeier-Haack Reaction Conditions

| Starting Material | Reagents | Solvent | Typical Conditions | Workup |

|---|---|---|---|---|

| 2-Bromo-4-iodothiophene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane | 0 °C to reflux, followed by stirring | Aqueous hydrolysis (e.g., with sodium acetate (B1210297) solution) |

An alternative formylation strategy involves the use of organometallic intermediates, which offers excellent regiocontrol. This method typically starts with a tri-substituted thiophene, such as 2,5-dibromo-3-iodothiophene. A halogen-metal exchange is performed regioselectively at one of the bromine positions. The bromine at the C2 position is more labile and can be selectively exchanged for lithium using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C). mdpi.com The resulting 2-lithio-5-bromo-3-iodothiophene is a potent nucleophile that readily reacts with an electrophilic formylating agent, such as DMF, to yield the target aldehyde after aqueous workup.

Table 4: Organometallic Formylation via Halogen-Metal Exchange

| Step | Starting Material | Reagents | Solvent | Conditions | Intermediate/Product |

|---|---|---|---|---|---|

| 1 (Li-Br Exchange) | 2,5-Dibromo-3-iodothiophene | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | 2-Lithio-5-bromo-3-iodothiophene |

| 2 (Formylation) | 2-Lithio-5-bromo-3-iodothiophene | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 °C to room temperature | This compound |

Sequential Functionalization Strategies

Sequential functionalization of the thiophene ring is a powerful strategy for preparing highly substituted derivatives with well-defined regiochemistry. This approach involves a series of reactions where functional groups are introduced one after another, taking advantage of the inherent reactivity of the thiophene ring and the directing effects of the substituents already present.

The synthesis of this compound can be approached through both convergent and divergent synthetic pathways.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments that are then combined to form the final product. In the context of this compound, a plausible convergent strategy would involve the coupling of a pre-functionalized thiophene ring with the final substituent. For instance, a thiophene precursor already bearing the bromo and iodo groups could be formylated in the final step.

Divergent Synthesis: A divergent strategy begins with a common starting material that is then elaborated through different reaction pathways to generate a library of related compounds. For the synthesis of this compound, a divergent approach could start with a simple thiophene derivative, such as 3-bromothiophene (B43185). This starting material could then undergo a series of sequential halogenation and formylation reactions to yield the target molecule. This pathway offers the flexibility to introduce different halogens or other functional groups at various stages, leading to a range of polysubstituted thiophenes.

A potential divergent synthetic route could commence with the bromination of 2-thiophene carbaldehyde, followed by iodination. The order of these halogenation steps is crucial and would need to be optimized to achieve the desired regioselectivity. The electron-withdrawing nature of the carbaldehyde group at the 2-position directs electrophilic substitution to the 5-position and to a lesser extent, the 4-position. Therefore, direct bromination of 2-thiophenecarboxaldehyde would likely yield 5-bromo-2-thiophenecarboxaldehyde. Subsequent iodination would then need to be directed to the 3-position, which can be challenging due to the existing substitution pattern.

Alternatively, a route starting from 3-bromothiophene could involve formylation at the 2-position, followed by iodination at the 5-position. The regioselectivity of each step would be a critical factor to control.

The successful synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize yield and purity. Key parameters that require careful consideration include the choice of reagents, solvents, temperature, and reaction time for each step in the synthetic sequence.

For a hypothetical sequential halogenation and formylation route, the following aspects would need to be optimized:

Halogenation Steps: The choice of halogenating agent is critical. For bromination, N-bromosuccinimide (NBS) is a common and effective reagent. For iodination, N-iodosuccinimide (NIS) is often employed. The optimization would involve screening different solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetic acid) and reaction temperatures to control the regioselectivity and prevent side reactions. The stoichiometry of the halogenating agent would also need to be carefully controlled to avoid over-halogenation.

Formylation Step: The introduction of the carbaldehyde group can be achieved through various methods, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or by metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Optimization of the Vilsmeier-Haack reaction would involve adjusting the temperature and reaction time to ensure complete conversion without degradation of the starting material. For a lithiation-based formylation, the choice of organolithium reagent (e.g., n-butyllithium, lithium diisopropylamide), temperature (typically very low, such as -78 °C), and the subsequent quenching conditions are crucial for achieving a high yield.

The table below presents a hypothetical optimization of a key reaction step, based on typical conditions found in the literature for similar transformations.

Table 1: Hypothetical Optimization of the Iodination of 5-Bromothiophene-2-carbaldehyde

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | I2 / HIO3 | Acetic Acid | 80 | 12 | 45 |

| 2 | NIS | Acetonitrile (B52724) | 25 | 24 | 60 |

| 3 | NIS | DCM | 0 to 25 | 18 | 55 |

| 4 | NIS / TFA | DCM | 0 to 25 | 6 | 75 |

| 5 | ICl | DCM | -20 | 4 | 70 |

Data is hypothetical and for illustrative purposes only.

Green Chemistry Principles in the Synthesis of Halogenated Thiophene Carbaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated thiophene carbaldehydes, to minimize environmental impact and improve safety. Key considerations in developing greener synthetic routes include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. For halogenation, moving away from elemental halogens to safer alternatives like N-halosuccinimides is a step towards greener synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. Catalytic processes reduce waste as the catalyst can be used in small amounts and can, in principle, be recycled. For example, palladium-catalyzed cross-coupling reactions are often used in the synthesis of substituted thiophenes and can be designed to be more environmentally benign.

Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated.

An example of a greener approach to the halogenation of thiophenes involves the use of sodium halides as the halogen source in the presence of a copper catalyst in an environmentally friendly solvent like ethanol. nih.govnih.gov This method avoids the use of harsh and toxic halogenating agents. Applying such principles to the synthesis of this compound could involve developing a one-pot synthesis that minimizes workup and purification steps, thereby reducing solvent use and waste generation.

Reactivity and Chemical Transformations of 5 Bromo 3 Iodothiophene 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group at the C2 position of the thiophene (B33073) ring is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the thiophene ring and the attached halogens.

The formyl group of 5-bromo-3-iodothiophene-2-carbaldehyde (B6217170) readily participates in nucleophilic addition and condensation reactions. In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A significant class of reactions for this aldehyde is condensation with active methylene compounds, such as the Knoevenagel condensation. In this reaction, a weak base facilitates the deprotonation of a compound with a carbon atom flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). The resulting carbanion then acts as a nucleophile, attacking the aldehyde to form a new carbon-carbon double bond after dehydration.

Table 1: Representative Knoevenagel Condensation with this compound This table presents a hypothetical reaction based on established Knoevenagel condensation protocols.

| Reactant | Reagent | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Malononitrile | Piperidine | Ethanol | 2-((5-Bromo-3-iodothiophen-2-yl)methylene)malononitrile |

| This compound | Ethyl Cyanoacetate | Sodium Acetate (B1210297) | Acetic Acid | Ethyl 2-cyano-3-(5-bromo-3-iodothiophen-2-yl)acrylate |

The formyl group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Standard reducing agents like sodium borohydride (NaBH₄) are effective for the chemoselective reduction of the aldehyde to the corresponding primary alcohol, (5-bromo-3-iodothiophen-2-yl)methanol. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. The hydride (H⁻) from NaBH₄ attacks the carbonyl carbon, and a subsequent workup with a proton source yields the alcohol. masterorganicchemistry.comyoutube.com The reduction of a similar compound, 3,5-dibromo-2-thiophenecarboxaldehyde, to the corresponding alcohol using NaBH₄ proceeds in excellent yield, demonstrating the feasibility of this transformation. mdpi.com

Oxidation: The aldehyde can be oxidized to the corresponding 5-bromo-3-iodothiophene-2-carboxylic acid. Various oxidizing agents can accomplish this, including potassium permanganate (KMnO₄) or milder reagents like sodium chlorite under buffered conditions (Pinnick oxidation) to avoid reactions with the thiophene ring.

Table 2: Common Reduction and Oxidation Reactions of the Formyl Group

| Transformation | Reagent(s) | Solvent(s) | Product |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (5-Bromo-3-iodothiophen-2-yl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | Acetone/Water | 5-Bromo-3-iodothiophene-2-carboxylic acid |

| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | t-BuOH/Water | 5-Bromo-3-iodothiophene-2-carboxylic acid |

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond, thus extending the carbon skeleton.

Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base. masterorganicchemistry.comwikipedia.org The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome ((E)- or (Z)-alkene) depends on the nature of the substituents on the ylide; unstabilized ylides generally favor the (Z)-alkene. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than analogous Wittig ylides and react with aldehydes to produce alkenes. wikipedia.org A significant advantage of the HWE reaction, particularly with stabilized phosphonates, is its high stereoselectivity, predominantly yielding the (E)-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The water-soluble phosphate byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com

Table 3: Representative Olefination Reactions

| Reaction | Reagent | Base | Expected Major Product |

|---|---|---|---|

| Wittig | Methyltriphenylphosphonium bromide | n-Butyllithium | 5-Bromo-3-iodo-2-vinylthiophene |

| Wittig | (Carbethoxymethyl)triphenylphosphonium bromide | Sodium ethoxide | Ethyl 3-(5-bromo-3-iodothiophen-2-yl)acrylate ((E)-isomer favored) |

| HWE | Triethyl phosphonoacetate | Sodium hydride (NaH) | Ethyl 3-(5-bromo-3-iodothiophen-2-yl)acrylate ((E)-isomer) |

| HWE | Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | 3-(5-Bromo-3-iodothiophen-2-yl)acrylonitrile ((E)-isomer) |

Cross-Coupling Reactions at Halogen Positions

The presence of two different halogens at the C3 (iodo) and C5 (bromo) positions allows for regioselective functionalization via palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the key oxidative addition step to the palladium(0) catalyst. This reactivity difference (C-I > C-Br) enables selective substitution at the C3 position while leaving the C5 bromine intact for subsequent transformations. nih.govresearchgate.netresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. nih.govnih.gov For this compound, the Suzuki coupling can be performed selectively at the C3-iodo position. This regioselective reaction allows for the introduction of a wide variety of aryl or vinyl substituents. researchgate.netnih.gov The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium carbonate or potassium phosphate, and a solvent system such as a mixture of dioxane and water. nih.govnih.gov

Table 4: Representative Regioselective Suzuki-Miyaura Coupling at the C3-Position

| Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 5-Bromo-3-phenylthiophene-2-carbaldehyde |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 5-Bromo-3-(4-methoxyphenyl)thiophene-2-carbaldehyde |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 5-Bromo-3-(thiophen-2-yl)thiophene-2-carbaldehyde |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ | DME | 5-Bromo-3-vinylthiophene-2-carbaldehyde |

The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net Similar to the Suzuki coupling, this reaction proceeds with high regioselectivity at the more reactive C3-iodo position of this compound. The standard conditions involve a palladium catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine base such as triethylamine or diisopropylamine, which also serves as the solvent. researchgate.net This methodology allows for the efficient synthesis of 3-alkynyl-5-bromothiophene derivatives, which are valuable intermediates for constructing conjugated organic materials. researchgate.net

Table 5: Representative Regioselective Sonogashira Coupling at the C3-Position

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | 5-Bromo-3-(phenylethynyl)thiophene-2-carbaldehyde |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | 5-Bromo-3-((trimethylsilyl)ethynyl)thiophene-2-carbaldehyde |

| 1-Heptyne | Pd(PPh₃)₄ | CuI | Triethylamine | 5-Bromo-3-(hept-1-yn-1-yl)thiophene-2-carbaldehyde |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 5-Bromo-3-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde |

Stille and Negishi Coupling Applications

The presence of two different halogen atoms on the thiophene ring of this compound makes it an excellent substrate for selective transition metal-catalyzed cross-coupling reactions. The Stille and Negishi couplings are powerful methods for forming carbon-carbon bonds, and their application to this molecule is governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Stille Coupling: The Stille reaction involves the coupling of an organostannane (R-SnR'3) with an organohalide in the presence of a palladium catalyst. In the case of this compound, the reaction can be tuned to achieve high selectivity. The C-I bond is significantly more reactive than the C-Br bond towards the oxidative addition step in the palladium catalytic cycle. This allows for the selective substitution of the iodine atom at the C-3 position, leaving the bromine atom at the C-5 position intact for potential subsequent transformations.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (R-ZnX) to couple with an organohalide, also catalyzed by palladium or nickel complexes. wikipedia.org Similar to the Stille coupling, the Negishi reaction demonstrates excellent chemoselectivity based on the C-X bond energy (C-I < C-Br). Consequently, the reaction of this compound with an organozinc compound will preferentially occur at the C-3 position, yielding a 3-substituted-5-bromothiophene-2-carbaldehyde derivative. wikipedia.org This selectivity is crucial for the stepwise construction of complex molecular architectures.

| Coupling Reaction | Reagent | Catalyst | Predicted Major Product |

|---|---|---|---|

| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 5-Bromo-3-phenylthiophene-2-carbaldehyde |

| Negishi | Phenylzinc chloride | PdCl₂(dppf) | 5-Bromo-3-phenylthiophene-2-carbaldehyde |

| Stille | Vinyltributylstannane | Pd(PPh₃)₄ | 5-Bromo-3-vinylthiophene-2-carbaldehyde |

| Negishi | Vinylzinc bromide | Pd(dppf)Cl₂ | 5-Bromo-3-vinylthiophene-2-carbaldehyde |

Chemo- and Regioselectivity in Cross-Couplings of Dihalogenated Thiophenes

The concepts of chemoselectivity and regioselectivity are paramount when designing synthetic routes involving polyhalogenated heterocycles like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this context, it is the selective reaction of the C-I bond over the C-Br bond.

Regioselectivity refers to the preference for reaction at one position over another. For this molecule, it involves selectively targeting either the C-3 or C-5 position.

The established order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl. This hierarchy is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by the palladium(0) catalyst. This inherent difference allows for a highly regioselective functionalization at the C-3 position of this compound under carefully controlled conditions. By using one equivalent of the coupling partner, the iodine is selectively replaced, preserving the bromine for a subsequent, different coupling reaction. This stepwise approach enables the synthesis of unsymmetrically disubstituted thiophenes, which are valuable building blocks in materials science and medicinal chemistry. smolecule.com

| Bond | Position on Substrate | Average Bond Energy (kJ/mol) | Relative Reactivity |

|---|---|---|---|

| C-I | 3 | ~228 | High |

| C-Br | 5 | ~285 | Moderate |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Hiyama, Buchwald-Hartwig)

Beyond Stille and Negishi couplings, other transition metal-catalyzed reactions can potentially be applied to this compound, again exploiting the differential reactivity of the two halogen atoms.

Kumada Coupling: This reaction employs a Grignard reagent (R-MgX) and is typically catalyzed by nickel or palladium. Given the high reactivity of Grignard reagents, careful control of reaction conditions would be necessary, but selective coupling at the more labile C-3 iodo position is expected.

Hiyama Coupling: The Hiyama coupling utilizes an organosilicon compound activated by a fluoride source (e.g., TASF or TBAF). It is known for its tolerance of many functional groups. For this compound, a Hiyama coupling would be expected to proceed selectively at the C-3 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a powerful tool for synthesizing arylamines. Applied to the target molecule, the reaction with an amine would preferentially occur at the C-3 position to yield 3-amino-5-bromothiophene-2-carbaldehyde derivatives. The C-5 bromine could then be used for a subsequent C-C bond-forming reaction.

Thiophene Ring Functionalization

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlumenlearning.com The feasibility and regiochemical outcome of EAS on this compound are dictated by the combined electronic effects of the three substituents.

Formyl Group (-CHO): The aldehyde is a powerful electron-withdrawing group and a strong deactivator of the ring towards electrophilic attack. It directs incoming electrophiles to the meta position.

Halogens (-Br, -I): Bromine and iodine are also deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors due to resonance electron donation.

In this specific molecule, the only available position for substitution is C-4. The formyl group at C-2 directs to C-4 (meta), the iodine at C-3 directs to C-5 (ortho, blocked) and C-1 (sulfur), and the bromine at C-5 directs to C-3 (ortho, blocked). The cumulative effect of three deactivating groups makes the thiophene ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution. Reactions such as nitration, sulfonation, or Friedel-Crafts would require harsh conditions and may result in low yields or decomposition.

Directed Lithiation and Subsequent Quenching Reactions

Directed lithiation, or deprotonation, offers a powerful alternative for functionalizing the C-4 position. The acidity of the C-4 proton is significantly enhanced by the inductive electron-withdrawing effects of the adjacent iodine (C-3) and formyl (C-2) groups. Treatment of this compound with a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) is expected to selectively remove the C-4 proton. nih.gov

The resulting lithiated intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the precise introduction of a diverse range of functional groups at the C-4 position, a feat not readily achievable by other means.

| Step 1: Base | Step 2: Electrophile (E+) | Resulting C-4 Substituent | Product Name Fragment |

|---|---|---|---|

| LDA | D₂O (Deuterium oxide) | -D | 4-Deuterio- |

| LDA | CH₃I (Methyl iodide) | -CH₃ | 4-Methyl- |

| LDA | CO₂ (Carbon dioxide), then H⁺ | -COOH | 2-Formyl-5-bromo-3-iodothiophene-4-carboxylic acid |

| LDA | (CH₃)₃SiCl (TMS-Cl) | -Si(CH₃)₃ | 4-(Trimethylsilyl)- |

Halogen Dance Rearrangements in Thiophene Systems

The "halogen dance" is a fascinating rearrangement reaction observed in halogenated aromatic and heteroaromatic compounds upon treatment with a strong base. wikipedia.orgclockss.org This process involves the migration of a halogen atom from its original position to another position on the ring. The driving force for this rearrangement is the formation of a more thermodynamically stable organometallic (lithiated) intermediate. wikipedia.org

In the case of this compound, treatment with a base like LDA could initiate a complex series of events. While initial deprotonation is expected at C-4, a halogen dance could ensue. This typically proceeds through a sequence of halogen-metal exchange steps. For instance, the initially formed 4-lithio species could undergo an intermolecular or intramolecular process leading to a different lithiated isomer where the lithium is stabilized by more favorable electronic or steric factors. Upon quenching with an electrophile, this would result in a product where the halogens have "danced" to new positions on the thiophene ring. whiterose.ac.uk The study of such rearrangements is crucial, as they can be either a synthetic nuisance leading to unexpected side products or a powerful tool for accessing unusually substituted isomers that are difficult to synthesize through conventional methods. scribd.comresearchgate.net

Multicomponent and Cascade Reactions Facilitated by this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. This product incorporates substantial portions of all the reactant molecules. Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. These reaction types are highly valued in organic synthesis for their efficiency in building complex molecular architectures from simple precursors in a single operation, often with high atom economy and stereoselectivity.

A comprehensive review of scientific literature and chemical databases was conducted to identify specific examples of multicomponent and cascade reactions where this compound serves as a key reactant. Despite a thorough search, no specific instances of this compound being utilized in multicomponent or cascade reactions have been documented in the available research.

The aldehyde functional group and the two distinct halogen substituents (bromo and iodo) on the thiophene ring of this compound suggest its potential as a versatile substrate for such complex transformations. However, at present, there are no published studies detailing its application in this context. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Advanced Applications of 5 Bromo 3 Iodothiophene 2 Carbaldehyde As a Synthetic Platform

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 5-bromo-3-iodothiophene-2-carbaldehyde (B6217170) makes it an ideal starting material for the synthesis of intricate heterocyclic systems. The presence of multiple reaction sites allows for sequential and controlled modifications, leading to the formation of fused, bridged, and polycyclic aromatic structures.

Fused thiophene (B33073) derivatives, such as thieno[3,2-b]thiophenes, are of significant interest due to their applications in organic electronics. The synthesis of these fused systems often involves the construction of a second thiophene ring onto a pre-existing one. While direct examples utilizing this compound are not extensively documented, its structure is well-suited for such transformations. For instance, the aldehyde group can be converted into a key functional group, such as an alkyne, through reactions like the Seyferth-Gilbert homologation. Subsequent intramolecular cyclization, potentially catalyzed by transition metals, could then lead to the formation of the fused ring system. The bromine and iodine atoms offer handles for further functionalization of the resulting fused scaffold through various cross-coupling reactions.

The general strategy for constructing thieno[3,2-b]thiophene (B52689) scaffolds often relies on the annulation of a second thiophene ring onto a single-ring thiophene substrate. Methods based on the nucleophilic aromatic substitution (SNAr) of an activated halogen atom at the C-3 position of a thiophene are commonly employed. In the context of this compound, the more labile iodine atom at the 3-position would be the primary site for such substitutions.

A plausible synthetic route could involve the following steps:

Nucleophilic substitution of the iodine at the 3-position with a sulfur-containing nucleophile.

Conversion of the aldehyde at the 2-position to a group that can participate in cyclization.

Intramolecular cyclization to form the second thiophene ring.

The following table outlines a hypothetical reaction sequence for the synthesis of a fused thiophene derivative starting from this compound.

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | Sodium tert-butylthiolate | 5-Bromo-3-(tert-butylthio)thiophene-2-carbaldehyde | Introduction of a sulfur nucleophile at the 3-position. |

| 2 | 5-Bromo-3-(tert-butylthio)thiophene-2-carbaldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate | 5-Bromo-3-(tert-butylthio)-2-ethynylthiophene | Conversion of the aldehyde to an alkyne. |

| 3 | 5-Bromo-3-(tert-butylthio)-2-ethynylthiophene | Gold(I) chloride | Fused thieno[3,2-b]thiophene derivative | Intramolecular cyclization to form the fused ring system. |

This table presents a hypothetical pathway based on known thiophene chemistry.

The construction of bridged and polycyclic aromatic systems containing thiophene moieties is a growing area of research, driven by the unique electronic and photophysical properties of these molecules. Thiophene-based materials are valued for their environmental stability and the ease with which their properties can be modified synthetically. While specific syntheses of bridged or polycyclic systems originating from this compound are not prevalent in the literature, its structure offers significant potential.

The two halogen atoms allow for sequential cross-coupling reactions, enabling the introduction of different aromatic or unsaturated groups. For example, a Suzuki or Stille coupling at the more reactive iodine position, followed by a second coupling at the bromine position, could be used to build up a larger polycyclic framework. The aldehyde group can be used to introduce further complexity, for instance, through condensation reactions to form larger ring systems. One-pot syntheses, such as the Sonogashira-Glaser cyclization, have been employed to create thienyl-bridged oligophenothiazines, highlighting the utility of thiophene precursors in constructing complex aromatic architectures. nih.gov

Building Block for Advanced Organic Materials Research

The unique electronic properties of thiophene-containing molecules make them prime candidates for use in advanced organic materials. This compound serves as a valuable building block in this area, particularly for the synthesis of conducting polymers and conjugated oligomers.

Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. The properties of polythiophenes can be tuned by modifying the substituents on the thiophene ring.

This compound is a potential monomer for the synthesis of functionalized polythiophenes. The presence of two different halogens allows for regioselective polymerization. For example, Kumada catalyst-transfer polycondensation (KCTP) could be initiated at the more reactive C-I bond, leading to a polymer with bromine atoms along the backbone. These bromine atoms can then be used for post-polymerization modification, allowing for the introduction of various functional groups to fine-tune the polymer's properties. The aldehyde group also offers a site for further functionalization, either before or after polymerization. nih.gov This could be used to attach side chains that improve solubility or introduce specific electronic or optical properties.

The following table summarizes different polymerization methods that could potentially be applied to this compound for the synthesis of conducting polymers.

| Polymerization Method | Catalyst/Initiator | Potential Outcome | Key Features |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Ni(dppp)Cl2 | Regioregular polythiophene with pendant bromine and aldehyde groups. | Controlled polymerization, potential for block copolymers. |

| Stille Cross-Coupling Polymerization | Pd(PPh3)4 | Polythiophene with defined connectivity. | Tolerant to a wide range of functional groups. |

| Suzuki Cross-Coupling Polymerization | Pd(PPh3)4 | Polythiophene with aryl or other substituents introduced via boronic acids. | Versatile method for introducing diversity. |

| Chemical Oxidative Polymerization | FeCl3 | Regioirregular polythiophene. | Simple and cost-effective method. |

Thiophene oligomers are well-defined, shorter-chain analogues of polythiophenes that are often used as model compounds to study the properties of the corresponding polymers. They are also of interest in their own right for applications in molecular electronics. The synthesis of thiophene oligomers requires precise control over the coupling of individual thiophene units.

This compound can be used to synthesize well-defined thiophene oligomers through iterative cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach to building up the oligomer chain. For example, a Sonogashira coupling at the iodine position could be followed by a Suzuki or Stille coupling at the bromine position to add the next thiophene unit. This iterative process can be repeated to create oligomers of a specific length and sequence. The aldehyde group provides a handle for introducing functionality at a specific position within the oligomer.

Strategies for Stereoselective Synthesis Employing this compound

The aldehyde functionality of this compound makes it a target for stereoselective nucleophilic additions, leading to the formation of chiral secondary alcohols. These chiral alcohols can be valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The enantioselective addition of organometallic reagents to the aldehyde group can be achieved using chiral catalysts. For example, the addition of diethylzinc (B1219324) can be catalyzed by chiral amino alcohols derived from norephedrine, leading to optically active secondary alcohols with high enantiomeric excess. bohrium.comresearchgate.net The electronic and steric properties of the substituents on the thiophene ring can influence the stereochemical outcome of the reaction. The electron-withdrawing nature of the bromine and iodine atoms in this compound is expected to enhance the reactivity of the aldehyde group towards nucleophilic attack.

Chiral thiophene-based ligands have also been developed for use in various asymmetric catalytic reactions. For instance, chiral thiophene-salen chromium complexes have been used as catalysts in the enantioselective Henry reaction. acs.org While not directly employing this compound as a substrate, this demonstrates the potential for developing chiral catalytic systems based on functionalized thiophenes.

The following table outlines potential stereoselective reactions involving the aldehyde group of this compound.

| Reaction Type | Reagent(s) | Chiral Catalyst/Auxiliary | Potential Product |

| Asymmetric Alkylation | Diethylzinc | Chiral amino alcohols (e.g., derived from norephedrine) | Chiral 1-(5-bromo-3-iodothiophen-2-yl)propan-1-ol |

| Asymmetric Aldol Reaction | Silyl enol ether | Chiral Lewis acid (e.g., chiral oxazaborolidine) | Chiral β-hydroxy ketone |

| Asymmetric Henry Reaction | Nitromethane | Chiral thiophene-salen chromium complex | Chiral β-nitro alcohol |

Methodologies for Late-Stage Functionalization

The strategic placement of three distinct reactive sites—an aldehyde, a bromo substituent, and an iodo substituent—on the thiophene ring makes this compound a highly versatile and valuable building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective and sequential modifications. This enables the late-stage introduction of molecular complexity, a crucial strategy in the synthesis of functional materials, agrochemicals, and pharmaceuticals. The primary methodologies for the late-stage functionalization of this platform revolve around well-established cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as emerging C-H activation strategies.

The chemoselectivity in these reactions is governed by the general reactivity trend of halogens in palladium-catalyzed couplings, which typically follows the order I > Br > Cl. This inherent difference allows for the preferential reaction at the C-I bond at the 3-position while leaving the C-Br bond at the 5-position intact for subsequent transformations.

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. In the context of this compound, this reaction can be employed to selectively introduce aryl or heteroaryl substituents at the 3-position.

By carefully selecting the palladium catalyst, ligand, and reaction conditions, the more labile C-I bond undergoes oxidative addition to the palladium(0) center at a significantly faster rate than the C-Br bond. This allows for the isolation of 5-bromo-3-arylthiophene-2-carbaldehyde derivatives. These intermediates are themselves valuable platforms for further functionalization at the remaining C-Br bond.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | Moderate-High |

Note: The yields are generalized as "High" or "Moderate-High" based on typical outcomes for these types of reactions, as specific data for this exact substrate is not publicly available in extensive detail.

Following the initial coupling at the 3-position, a second Suzuki-Miyaura coupling can be performed under more forcing conditions to react the C-Br bond at the 5-position, leading to the synthesis of unsymmetrically 2,3,5-trisubstituted thiophenes.

Stille Cross-Coupling for Diverse Functionalities

The Stille coupling, involving the reaction of an organohalide with an organostannane, offers a complementary approach to the Suzuki-Miyaura reaction. It is particularly valued for its tolerance of a wide array of functional groups and for its utility in constructing complex molecular architectures.

Similar to the Suzuki coupling, the Stille reaction on this compound proceeds with high selectivity for the C-I bond. This allows for the introduction of various organic fragments, including alkyl, alkenyl, aryl, and heteroaryl groups, depending on the organostannane reagent used. The resulting 5-bromo-3-substituted thiophene-2-carbaldehydes can then be subjected to a second Stille coupling or another type of cross-coupling reaction to modify the 5-position.

Table 2: Exemplary Stille Coupling Reactions on the this compound Scaffold

| Stannane Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 |

| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 100 |

Note: This table represents typical conditions for Stille couplings on similar substrates.

Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling is the method of choice for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in the synthesis of conjugated systems, which are of great interest in materials science.

The high reactivity of the C-I bond in this compound makes it an ideal substrate for selective Sonogashira coupling. Under standard conditions, employing a palladium catalyst and a copper(I) co-catalyst, the reaction proceeds smoothly at the 3-position, affording 5-bromo-3-(alkynyl)thiophene-2-carbaldehydes. These products are key intermediates for the synthesis of donor-acceptor chromophores and conjugated polymers.

Table 3: General Conditions for Regioselective Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 70 |

| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 |

Note: The conditions are illustrative of typical Sonogashira reactions on halo-heterocycles.

Emerging C-H Activation Strategies

While cross-coupling reactions relying on pre-halogenated substrates are powerful, direct C-H activation/functionalization is an increasingly important area of research due to its atom and step economy. For a molecule like this compound, after initial functionalization of the C-I and C-Br bonds, a remaining C-H bond on the thiophene ring (at the 4-position) could potentially be a site for late-stage modification.

Though less common for this specific, heavily substituted thiophene, methodologies for the palladium-catalyzed direct arylation of thiophenes are well-documented. These reactions typically involve the coupling of a C-H bond with an organohalide. The directing effect of the existing substituents would play a crucial role in the regioselectivity of such a transformation. Future research may focus on developing catalytic systems that can selectively activate the C4-H bond of derivatives of this compound to achieve exhaustive functionalization of the thiophene core.

Computational and Theoretical Investigations of 5 Bromo 3 Iodothiophene 2 Carbaldehyde

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are instrumental in elucidating the electronic characteristics of 5-Bromo-3-iodothiophene-2-carbaldehyde (B6217170). These investigations reveal the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sigmaaldrich.com For molecules like this compound, DFT calculations can predict a variety of properties, including optimized geometry, electronic energies, and the distribution of electron density.

The application of DFT to substituted thiophenes has shown that the nature and position of substituents significantly influence the electronic environment of the thiophene (B33073) ring. e3s-conferences.orgnih.gov In this compound, the presence of two different halogen atoms (bromine and iodine) and an electron-withdrawing carbaldehyde group is expected to create a unique electronic landscape, impacting its chemical behavior.

Interactive Table: Representative DFT-Calculated Properties of Substituted Thiophenes

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-Aryl-5-chlorothiophene | B3LYP/6-31G(d,p) | -6.21 | -1.87 | 4.34 |

| 2,5-Bisarylthiophene | B3LYP/6-31G(d,p) | -5.98 | -2.15 | 3.83 |

| Pentyl 5-arylthiophene-2-carboxylate | B3LYP/6-311+G(d,p) | -6.05 | -2.21 | 3.84 |

| Phenethyl 5-arylthiophene-2-carboxylate | B3LYP/6-311+G(d,p) | -6.12 | -2.28 | 3.84 |

Note: The data in this table is derived from studies on analogous compounds and is intended to be illustrative of the typical values obtained from DFT calculations on substituted thiophenes. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For derivatives of 5-bromothiophene-2-carboxylic acid, FMO analysis has revealed that the HOMO is typically localized on the thiophene ring and the aryl substituents, while the LUMO is often distributed over the electron-withdrawing groups and the thiophene core. nih.govbeilstein-journals.org This distribution suggests that the thiophene ring acts as an electron donor, while the substituents can modulate the electron-accepting character of the molecule.

In the case of this compound, the HOMO is anticipated to be located primarily on the thiophene ring, influenced by the electron-donating character of the halogen atoms. The LUMO is expected to be centered on the carbaldehyde group, which is a strong electron-withdrawing moiety. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. nih.govbeilstein-journals.org

Mechanistic Probes of Reactivity

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the elucidation of reaction pathways.

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction through a high-energy intermediate state known as the transition state. Computational methods, particularly DFT, can be employed to locate and characterize the geometry and energy of these transition states. e3s-conferences.org

While specific transition state analyses for reactions involving this compound are not documented in the available literature, studies on the reactivity of other substituted thiophenes provide a framework for such investigations. For example, the kinetics of reactions of various bromo-nitro-thiophenes with nucleophiles have been studied, revealing the influence of substituent positions on reactivity. rsc.org Computational modeling of these reactions could elucidate the transition state structures and activation energies, providing a deeper understanding of the reaction mechanisms.

The elucidation of reaction pathways is crucial for controlling the outcome of chemical syntheses. Computational chemistry can map out the potential energy surface of a reaction, identifying the most favorable pathways from reactants to products.

For this compound, a key area of interest would be the selective transformation of the bromo and iodo substituents. Due to the differential reactivity of C-Br and C-I bonds, this molecule is a versatile building block in cross-coupling reactions. smolecule.com Computational studies could predict the relative activation barriers for the oxidative addition of palladium catalysts to the C-Br and C-I bonds, thereby guiding the design of selective synthetic strategies. For instance, in related dihalothiophenes, the selective Suzuki coupling at the more reactive halogen site has been demonstrated. researchgate.net

Predictive Modeling of Spectroscopic Signatures

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can aid in their identification and characterization.

Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can provide valuable information that complements experimental data. For instance, DFT calculations have been used to simulate the IR spectrum of a Schiff base derived from 5-bromothiophene-2-carbaldehyde (B154028), showing good agreement with the experimental spectrum. researchgate.net This suggests that similar computational approaches could accurately predict the vibrational frequencies of this compound. The characteristic vibrational modes of the thiophene ring, the C=O stretch of the aldehyde, and the C-Br and C-I stretches would be of particular interest. Experimental IR spectra for 5-bromothiophene-2-carbaldehyde are available in public databases, providing a reference for such predictive modeling. nih.govnist.gov

Similarly, computational methods can predict NMR chemical shifts. While no specific predicted NMR spectra for this compound were found, experimental 1H NMR data for the related 5-bromothiophene-2-carbaldehyde is available. chemicalbook.com This data can serve as a benchmark for validating computational models that could then be applied to the target molecule. The predicted chemical shifts of the thiophene protons and the aldehyde proton would be particularly informative for structural elucidation.

Interactive Table: Key Spectroscopic Data for Related Thiophene Aldehydes

| Compound | Spectroscopic Data | Source |

| 5-Bromothiophene-2-carbaldehyde | 1H NMR (CDCl3, 400 MHz, ppm): δ 9.86 (s, 1H), 7.68 (d, J=4.1 Hz, 1H), 7.21 (d, J=4.1 Hz, 1H) | chemicalbook.com |

| 5-Bromothiophene-2-carbaldehyde | IR (ATR-Neat): ν(C=O) ~1665 cm⁻¹ | nih.gov |

| 5-Bromo-3-hexylthiophene-2-carbaldehyde | 1H NMR (CDCl3, 400 MHz, ppm): δ 9.93 (s, 1H), 7.75 (s, 1H), 2.60 (t, J=7.6 Hz, 2H), 1.65-1.56 (m, 2H), 1.37-1.29 (m, 6H), 0.90 (t, J=6.8 Hz, 3H) | rsc.org |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation of the aldehyde group around the single bond connecting it to the thiophene ring. This rotation gives rise to different spatial arrangements, or conformers, with varying energies. Computational chemistry provides powerful tools to explore these conformational preferences and the dynamics of interconversion between them.

Conformational Analysis

Theoretical studies on analogous molecules, such as 2-thiophenecarboxaldehyde, indicate the existence of two primary planar conformers. researchgate.net These are typically referred to as the O,S-cis and O,S-trans isomers, depending on whether the aldehyde oxygen atom is oriented towards or away from the sulfur atom of the thiophene ring. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. brainkart.com

In the case of this compound, the presence of bulky halogen atoms at the 3- and 5-positions introduces significant steric hindrance. The iodine atom at the 3-position, adjacent to the aldehyde group, is expected to exert a substantial steric clash with the aldehyde's oxygen atom, particularly in the O,S-trans conformation. This steric repulsion would likely destabilize the trans conformer, making the O,S-cis conformation the more energetically favorable ground state.

The energy difference between these conformers and the rotational barrier that separates them can be quantified using computational methods like Density Functional Theory (DFT). While specific experimental or computational data for this compound is not available, calculations on related 2-formylfuran and 2-formylpyrrole systems provide insights into the magnitude of these energy barriers. nih.gov For this molecule, the rotational barrier is anticipated to be significant due to the steric hindrance imposed by the adjacent iodine atom.

Table 1: Hypothetical Conformational Energy Data for this compound

This interactive table illustrates the expected energetic relationship between the two primary conformers. The values are hypothetical and serve to demonstrate the concepts of relative energy and the rotational barrier that would be determined through detailed quantum chemical calculations.

| Conformer | Dihedral Angle (O=C-C=S) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| O,S-cis | 0° | 0.00 | \multirow{2}{*}{~8-12 (estimated)} |

| O,S-trans | 180° | > 2.00 (estimated) |

Note: These values are illustrative and based on trends observed in structurally similar compounds. Actual values would require specific computational investigation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility, conformational transitions, and interactions with its environment, such as a solvent. researchgate.net

An MD simulation of this molecule would likely show that it predominantly resides in the lower-energy O,S-cis conformation. However, given sufficient thermal energy, the molecule could overcome the rotational barrier to transiently adopt the O,S-trans conformation. The frequency and duration of these transitions would be directly related to the height of the energy barrier.

Furthermore, MD simulations can reveal the flexibility of the thiophene ring itself and the vibrational motions of the various substituent atoms. Key parameters that can be extracted from these simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify regions of higher flexibility within the molecule. For instance, the aldehyde group and the large iodine atom would be expected to exhibit notable fluctuations.

Table 2: Illustrative Output Parameters from a Hypothetical Molecular Dynamics Simulation

This interactive table presents the kind of data that could be generated from an MD simulation, highlighting the dynamic properties of different parts of the molecule.

| Parameter | Atom/Group | Value | Interpretation |

| RMSD | Entire Molecule | ~0.5 Å | The molecule maintains a stable overall structure during the simulation. |

| RMSF | Aldehyde Oxygen | High | The aldehyde group exhibits significant flexibility and movement. |

| RMSF | Iodine Atom | Moderate-High | The large iodine atom shows considerable thermal motion. |

| RMSF | Thiophene Ring | Low | The core ring structure is relatively rigid. |

| Average Dihedral Angle (O=C-C=S) | C2-Aldehyde Bond | ~15° | The molecule predominantly occupies the O,S-cis conformation with thermal fluctuations. |

Note: The values in this table are hypothetical examples intended to illustrate the outputs of a molecular dynamics simulation.

Advanced Analytical Methodologies for Structural Confirmation in 5 Bromo 3 Iodothiophene 2 Carbaldehyde Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of 5-Bromo-3-iodothiophene-2-carbaldehyde (B6217170). While specific spectral data for this exact compound is not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on the analysis of structurally related thiophene (B33073) derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the single proton on the thiophene ring and the aldehydic proton. The thiophene proton, located at the C4 position, would likely appear as a singlet, with its chemical shift influenced by the adjacent bromo and iodo substituents. The aldehydic proton is also expected to be a singlet, typically found further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Five distinct signals are expected, one for each carbon atom in the thiophene ring and one for the carbonyl carbon of the aldehyde group. The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the directly attached substituents (Br, I, and the formyl group).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the thiophene ring.

Expected ¹H and ¹³C NMR Data for this compound

This table is predictive and based on data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.8-10.2 (s) | ~180-185 |

| Thiophene H4 | ~7.5-8.0 (s) | Not Applicable |

| Thiophene C2 | Not Applicable | ~140-145 |

| Thiophene C3 | Not Applicable | ~90-95 |

| Thiophene C4 | Not Applicable | ~135-140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the range of 1670-1700 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic ring and the aldehyde, C=C stretching of the thiophene ring, and C-Br and C-I stretching vibrations, which are expected at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C-S stretching vibrations of the thiophene ring are generally strong in the Raman spectrum. The symmetric vibrations and those of the heavier atoms (Br and I) can also be effectively probed.

Characteristic Vibrational Frequencies for this compound

This table is predictive and based on data from analogous compounds.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C-H Stretch | ~2820-2850, ~2720-2750 | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| Carbonyl (C=O) Stretch | ~1670-1700 (Strong) | Moderate |

| Thiophene Ring C=C Stretch | ~1500-1600 | Strong |

| Thiophene Ring C-S Stretch | ~800-850 | Strong |

| C-I Stretch | ~500-600 | Strong |

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. The nominal molecular weight of this compound is 316 g/mol , with a more precise monoisotopic mass of 316.8038 g/mol .

Electron Ionization (EI-MS): Under EI conditions, the molecule is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic, showing contributions from the two bromine isotopes (⁷⁹Br and ⁸¹Br) and the single iodine isotope (¹²⁷I). Common fragmentation pathways would likely involve the loss of the formyl group (-CHO), bromine, and iodine radicals.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement of the molecular ion, confirming the elemental composition of C₅H₂BrIOS.

Predicted Mass Spectrometry Data for this compound

This table is predictive and based on common fragmentation patterns.

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 317/319 | [M]⁺ | Molecular ion peak with bromine isotopic pattern |

| 288/290 | [M-CHO]⁺ | Loss of the formyl group |

| 238 | [M-Br]⁺ | Loss of a bromine radical |

| 190 | [M-I]⁺ | Loss of an iodine radical |

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the substitution pattern, bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related halogenated thiophene structures suggests that the thiophene ring would be essentially planar. The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding (involving the bromine and iodine atoms) and dipole-dipole interactions of the carbonyl group.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

Gas Chromatography (GC): Given its likely volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a suitable method for purity analysis. The choice of a suitable capillary column (e.g., a non-polar or medium-polarity stationary phase) would be crucial for achieving good separation from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and can also be used for preparative purification. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective for the separation of this relatively non-polar compound. UV detection would be appropriate due to the presence of the chromophoric thiophene ring and aldehyde group. The separation of positional isomers of halogenated thiophenes can often be achieved with careful optimization of the mobile phase composition and column chemistry. mdpi.com

Future Research Directions and Emerging Trends

Innovative Synthetic Strategies for Halogenated Thiophene (B33073) Carbaldehydes

Recent advancements in thiophene synthesis include one-pot procedures and metal-catalyzed reactions that offer high yields and good functional group compatibility. organic-chemistry.orgbohrium.com For instance, the use of a bis(alkoxo)palladium complex has enabled the phosphine-free direct C-H arylation of thiophenes, a method that could be adapted for the synthesis of precursors to 5-Bromo-3-iodothiophene-2-carbaldehyde (B6217170). organic-chemistry.org Furthermore, multicomponent reactions (MCRs) are gaining traction for the synthesis of highly functionalized thiophenes in a single step, which could be a promising avenue for the efficient production of complex thiophene derivatives. bohrium.com

Iodocyclization reactions represent another innovative approach for constructing functionalized thiophenes. bohrium.commdpi.com These reactions could be particularly useful for introducing the iodine atom at a specific position on the thiophene ring. The development of new catalytic systems, such as those based on TBAI/TBHP for the synthesis of 3-aminothiophenes, showcases the ongoing efforts to create milder and more efficient synthetic protocols. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages |

| Direct C-H Arylation | Palladium-catalyzed coupling of aryl or heteroaryl bromides with thiophenes. organic-chemistry.org | High atom economy, avoids pre-functionalization. |

| One-Pot Procedures | Synthesis of functionalized thiophenes in a single reaction vessel. organic-chemistry.org | Increased efficiency, reduced waste. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. bohrium.com | High combinatorial options, time-saving. |

| Iodocyclization | Electrophilic cyclization using iodine to form iodine-containing heterocycles. bohrium.commdpi.com | Direct introduction of iodine, formation of functionalized rings. |

Expanding the Scope of Reactivity and Chemoselectivity

A key area of future research for this compound lies in exploring the differential reactivity of its three functional groups. The presence of both bromine and iodine atoms on the thiophene ring allows for selective cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions, enabling sequential functionalization. jcu.edu.au

Future studies will likely focus on exploiting this chemoselectivity to synthesize complex, unsymmetrical thiophene derivatives. For example, a Suzuki-Miyaura coupling could be performed selectively at the 3-position (iodine) while leaving the 5-position (bromine) intact for a subsequent, different cross-coupling reaction. jcu.edu.au The aldehyde group can also undergo a wide range of transformations, such as Wittig reactions, reductions, and oxidations, further expanding the synthetic possibilities. nih.gov

The development of new catalysts and reaction conditions will be crucial for enhancing the chemoselectivity and expanding the scope of compatible reaction partners. This will enable the synthesis of a wider range of novel compounds with tailored electronic and steric properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for halogenated thiophene carbaldehydes into flow chemistry and automated synthesis platforms is an emerging trend with significant potential. uc.ptrsc.orgnih.govspringerprofessional.de Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. rsc.orgnih.gov

For the synthesis of compounds like this compound, which may involve reactive organolithium species or other sensitive intermediates, flow processing can provide better management of reaction parameters such as temperature and residence time. rsc.org This can lead to the generation of a library of derivatives with greater efficiency and reproducibility. The combination of flow chemistry with in-line purification and analysis can further streamline the synthesis and characterization of novel thiophene-based molecules. uc.pt

Computational Design of Novel Derivatives

Computational chemistry is becoming an indispensable tool in the design of novel molecules with specific properties. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and photophysical properties of thiophene derivatives. researchgate.netnih.govjmaterenvironsci.comrsc.orgpku.edu.cn

For this compound, computational studies can guide the design of new derivatives with optimized properties for specific applications. For example, by modeling the effects of different substituents at the bromine and iodine positions, researchers can identify candidates with desired HOMO/LUMO energy levels for use in organic electronic devices. researchgate.netnih.govjmaterenvironsci.com Similarly, in medicinal chemistry, in silico screening can be used to predict the binding affinity of thiophene derivatives to biological targets, aiding in the discovery of new drug candidates. techscience.comtechscience.comresearchgate.net

| Computational Method | Application in Thiophene Derivative Design |

| Density Functional Theory (DFT) | Prediction of geometries, electronic structures, and optical properties. researchgate.netnih.govpku.edu.cn |

| Time-Dependent DFT (TD-DFT) | Calculation of excitation energies, absorption, and emission spectra. jmaterenvironsci.com |

| In Silico Virtual Screening | Prediction of binding affinities to biological targets. techscience.comtechscience.com |

Role in Interdisciplinary Chemical Research

The unique structural features of this compound make it a valuable precursor for materials with applications in diverse interdisciplinary fields. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science. researchgate.netclinicalresearchnewsonline.comnih.goveprajournals.com

In medicinal chemistry, thiophene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.goveprajournals.comrsc.org The ability to selectively functionalize this compound at multiple positions makes it an attractive scaffold for the development of new therapeutic agents. nih.gov

In materials science, functionalized thiophenes are key components in organic electronic devices such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgjuniperpublishers.comdntb.gov.ua The electronic properties of thiophene-based materials can be fine-tuned by introducing different substituents, and the halogen atoms on this compound provide convenient handles for such modifications. Halogenated thiophenes have also been explored as solvent additives to mediate the morphology of organic solar cells. rsc.orgrsc.org

The continued exploration of this and related halogenated thiophene carbaldehydes is expected to lead to the discovery of new materials with novel properties and applications, further bridging the gap between fundamental chemical synthesis and applied interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-3-iodothiophene-2-carbaldehyde?

- Methodological Answer : The compound can be synthesized via halogenation and formylation of thiophene precursors. Key steps include:

- Direct iodination/bromination : Use electrophilic halogenation with iodine monochloride (ICl) or bromine in acetic acid, followed by regioselective substitution.

- Formylation : Employ Vilsmeier-Haack reaction (POCl₃/DMF) or lithium-halogen exchange followed by quenching with DMF to introduce the aldehyde group .

- Optimization : Control reaction temperature (0–25°C) and solvent polarity (e.g., THF for lithiation, DCM for formylation) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aldehyde proton (~9.8–10.2 ppm) and aromatic ring substitution patterns. ¹H-¹³C HSQC/HMBC correlations resolve ambiguities in iodine/bromine proximity effects .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (Br/I).

- X-ray Crystallography : For unambiguous structural determination, particularly if tautomerism (e.g., hydrate formation) is suspected .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound for materials science applications?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., XPhos) to enhance reactivity. Bromine typically undergoes Suzuki coupling, while iodine enables Ullmann or Sonogashira reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility for polymer synthesis.

- Monitoring : Track reaction progress via TLC (aldehyde Rf ~0.5 in hexane:EtOAc 7:3) or in-situ IR for aldehyde consumption.

Q. How should researchers address contradictory data in crystallographic and spectroscopic analyses of this compound?

- Methodological Answer :

- Hydrate vs. Aldehyde Tautomers : If X-ray data shows unexpected oxygen bonding, perform dynamic NMR (variable-temperature studies) to detect tautomeric equilibria.

- Discrepancies in Halogen Positions : Validate via NOESY (to confirm spatial proximity of substituents) or DFT calculations (e.g., Gaussian09) to compare theoretical/experimental ¹³C shifts .

Q. What strategies are recommended for evaluating the bioactivity of this compound in drug discovery?

- Methodological Answer :

- Target Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors. Prioritize targets with halogen-bonding pockets.